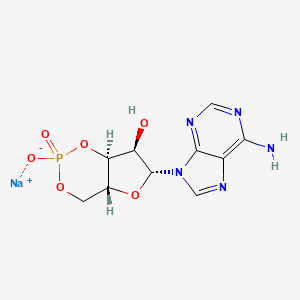

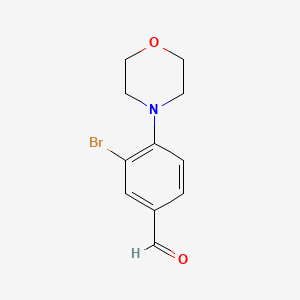

4-Bromo-2,7-naphthyridin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-Bromo-2,7-naphthyridin-1(2H)-one is a brominated naphthyridine derivative. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and characterization of structurally related brominated naphthoquinones and naphthyridines. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated naphthoquinones and naphthyridines involves several steps, including bromination, lithiation, formylation, and reductive amination. For instance, the synthesis of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one from 2-acetyl-1-naphthol uses Br2/AcOH as a brominating agent . Similarly, the synthesis of 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine is achieved through lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination . These methods could potentially be adapted for the synthesis of 4-Bromo-2,7-naphthyridin-1(2H)-one.

Molecular Structure Analysis

The molecular structures of related compounds have been studied using techniques such as FTIR, NMR, GCMS, and X-ray single-crystal diffraction. For example, the molecular structure of a bromo derivative of 2-acetyl-1-naphthol was confirmed by X-ray single-crystal diffractometry, revealing details about the unit cell parameters and packing style . These techniques are crucial for determining the structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

The papers discuss the reactivity of brominated compounds, including the formation of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone . The reaction mechanism proposed for these compounds could provide insights into the reactivity of 4-Bromo-2,7-naphthyridin-1(2H)-one, although specific reactions involving this compound are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthoquinones and naphthyridines are characterized by various spectroscopic methods. For instance, the FT-IR spectra of the homologated analogs show shifts in the νNH and νCBr frequencies due to intramolecular hydrogen bonding and the presence of bromine, respectively . The UV–Vis spectra exhibit a broad charge transfer band, which imparts color to the compounds . These properties are indicative of the behavior of brominated aromatic compounds and could be relevant to 4-Bromo-2,7-naphthyridin-1(2H)-one.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-2H-2,7-naphthyridin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-4-11-8(12)6-3-10-2-1-5(6)7/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEISHLTGGIGRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

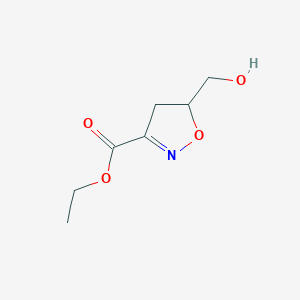

C1=CN=CC2=C1C(=CNC2=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,7-naphthyridin-1(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)

![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)